Cas no 37882-31-8 (ZR 777)
ZR 777 structure
Product Name:ZR 777
Numero CAS:37882-31-8
MF:C18H28O2
MW:276.413725852966
CID:922744
PubChem ID:6434236
Update Time:2025-04-19
ZR 777 Proprietà chimiche e fisiche
Nomi e identificatori
-
- ZR 777
- prop-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate
- DTXSID3032624
- (E,E)-3,7,11-Trimethyl-2,4-dodecadienoic acid 2-propynyl ester
- NCGC00255358-01
- 6IW5NLQ04R
- 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester
- (E,E)-2-Propynyl 3,7,11-trimethyl-2,4-dodecadienoate
- Caswell No. 714AA
- 2,4-DODECADIENOIC ACID, 3,7,11-TRIMETHYL-, 2-PROPYN-1-YL ESTER, (2E,4E)
- ZR-77
- Q27119786
- XR-777
- Kinoprene [ANSI:ISO]
- XR 777
- Kinopren
- CHEBI:39243
- EPA Pesticide Chemical Code 107501
- CAS-42588-37-4
- Enstar
- prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
- 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (E,E)-
- Enstar IGR
- ENT 70531
- 2-Kinoprene
- SCHEMBL43180
- prop-2-yn-1-yl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
- BRN 2108959
- KINOPRENE [MI]
- UNII-6IW5NLQ04R
- DTXCID1012624
- EINECS 255-898-9
- Kinoprene [ANSI]
- AKOS015903440
- 2-Propynyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate
- ZR-777
- SCHEMBL2233054
- CHEMBL38226
- 37882-31-8
- ZR-777 5E
- ENT-70531
- C19042
- 2-Propynyl 3,7,11-trimethyl-2,4-dodecadienoate
- Kinoprene
- NS00004731
- KINOPRENE [ISO]
- ZR77
- Tox21_302008
- KINOPRENE, (+/-)-
- 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (2E,4E)-
- 42588-37-4
-
- Inchi: 1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+
- Chiave InChI: FZRBKIRIBLNOAM-WHVZTFIZSA-N
- Sorrisi: O(CC#C)C(/C=C(\C)/C=C/CC(C)CCCC(C)C)=O
Proprietà calcolate
- Massa esatta: 276.208930132g/mol
- Massa monoisotopica: 276.208930132g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 10
- Complessità: 380
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.0356 (rough estimate)
- Punto di ebollizione: 359.32°C (rough estimate)
- Indice di rifrazione: 1.4800 (estimate)
ZR 777 Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
37882-31-8 (ZR 777) Prodotti correlati
- 65733-18-8(S-Hydroprene (>90%))
- 42588-37-4(Enstar)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti